
methyl 2-(1H-pyrazol-1-yl)propanoate
Overview
Description
Methyl 2-(1H-pyrazol-1-yl)propanoate is an ester derivative featuring a pyrazole ring linked to a propanoate backbone. Pyrazole-containing compounds are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their versatile hydrogen-bonding capabilities and metabolic stability. For instance, Methyl 2-(1H-pyrazol-1-yl)acetate (CAS 142890-12-8) shares a similar ester-pyrazole framework but with a shorter acetate chain .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(1H-pyrazol-1-yl)propanoate typically involves the reaction of pyrazole with methyl acrylate under basic conditions. The reaction can be carried out using a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction proceeds via a Michael addition mechanism, where the nucleophilic pyrazole attacks the electrophilic carbon-carbon double bond of methyl acrylate, followed by proton transfer and cyclization to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as chromatography and crystallization can further improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(1H-pyrazol-1-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride or sodium borohydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, where nucleophiles such as amines or thiols can replace hydrogen atoms at specific positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether or sodium borohydride (NaBH₄) in methanol.
Substitution: Nucleophiles like amines (R-NH₂) or thiols (R-SH) in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis
Methyl 2-(1H-pyrazol-1-yl)propanoate serves as a crucial intermediate in the synthesis of various heterocyclic compounds. Its ability to undergo nucleophilic substitution reactions allows for the formation of diverse pyrazole derivatives, which are valuable in medicinal chemistry.
Reactions Involving this compound
The compound can participate in several key reactions:
- Nucleophilic Substitution: The pyrazole nitrogen can be substituted by various nucleophiles, facilitating the creation of new compounds.
- Ester Hydrolysis: The ester functionality can be hydrolyzed to yield corresponding carboxylic acids.
- Oxidation and Reduction: The compound can undergo oxidation to form ketones or reduction to produce alcohols.
Reaction Type | Example Products |
---|---|
Nucleophilic Substitution | Substituted pyrazole derivatives |
Ester Hydrolysis | 2-(1H-pyrazol-1-yl)propanoic acid |
Oxidation/Reduction | Corresponding ketones or alcohols |
Biological Applications
Therapeutic Potential
Research indicates that this compound exhibits potential therapeutic properties. It has been investigated for its anti-inflammatory and antimicrobial activities. The compound's interaction with biological targets such as enzymes and receptors makes it a candidate for drug development.
Case Studies on Biological Activity
- Anti-inflammatory Activity: In vitro studies have shown that derivatives of this compound can inhibit pro-inflammatory cytokines, suggesting a pathway for developing anti-inflammatory drugs.
- Antimicrobial Properties: Research has demonstrated that certain pyrazole derivatives exhibit significant antimicrobial activity against various pathogens, indicating potential use in treating infections.
Industrial Applications
Agrochemicals
The compound is utilized in the formulation of agrochemicals due to its effectiveness as a pesticide or herbicide. Its ability to interact with biological systems makes it suitable for protecting crops from pests and diseases.
Specialty Chemicals
this compound is also valuable in the production of specialty chemicals used in various industrial applications, including coatings and adhesives.
Mechanism of Action
The mechanism of action of methyl 2-(1H-pyrazol-1-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. Additionally, it can interact with cellular receptors, altering signal transduction pathways and influencing cellular responses.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following compounds are selected for comparison based on structural and functional similarities:
2-(4-Methyl-1H-Pyrazol-1-yl)Propanoic Acid
- CAS : 1005582-20-6
- Molecular Formula : C₇H₁₀N₂O₂
- Purity : 95%
- Key Features: Substituted with a 4-methyl group on the pyrazole ring. Carboxylic acid functional group (propanoic acid) instead of an ester. Available in 100 mg to 1 g quantities .
- Implications : The carboxylic acid group enhances hydrophilicity, making it suitable for salt formation in drug formulations, whereas the methyl ester in the target compound offers better lipid solubility.
2-Methyl-2-(1H-Pyrazol-1-yl)Propanoic Acid
- CAS : 851975-10-5
- Molecular Formula : C₇H₁₀N₂O₂
- Purity : 97%
- Key Features: Branched methyl group at the α-position of the propanoate chain. Acidic functional group, similar to compound 2.1. Sold in 1 g and 5 g quantities .
Methyl 2-(1H-Pyrazol-1-yl)Acetate
- CAS : 142890-12-8
- Molecular Formula : C₆H₈N₂O₂
- Availability : 1 g ($200) and 5 g ($739)
- Key Features: Acetate backbone (shorter chain) instead of propanoate. Lacks the α-methyl group present in the target compound. Higher cost per gram compared to other esters .
- Implications : The shorter chain reduces molecular weight and may alter pharmacokinetic properties such as absorption and distribution.
Methyl 2-(1H-1,2,4-Triazol-1-yl)Propanoate
- Catalog Number : sc-328186
- Molecular Formula: Not explicitly stated (estimated C₆H₉N₃O₂).
- Availability : 500 mg ($96) and 1 g ($131)
- Key Features: Replaces pyrazole with a 1,2,4-triazole ring.
- Implications : The triazole analog may exhibit enhanced metabolic stability but reduced lipophilicity compared to pyrazole derivatives.
Methyl 2-Methyl-2-(4-Boronate-Pyrazol-1-yl)Propanoate
- CAS: Not provided (see ).
- Molecular Formula : C₁₄H₂₃BN₂O₄
- Purity : 98%
- Key Features :
- Implications : The boronate group expands utility in polymer and medicinal chemistry for bioconjugation or catalytic applications.
Key Research Findings
- Ester vs. Acid Derivatives: Esters like methyl 2-(1H-pyrazol-1-yl)propanoate are more lipophilic than their carboxylic acid counterparts (e.g., compounds 2.1 and 2.2), favoring blood-brain barrier penetration in drug design .
- Boronate Functionalization : The boronate analog (compound 2.5) is critical for cross-coupling reactions, enabling modular synthesis of complex molecules .
Biological Activity
Methyl 2-(1H-pyrazol-1-yl)propanoate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features a pyrazole ring, which is known for its involvement in various biochemical pathways. The presence of the ester functional group enhances its solubility and reactivity, making it a versatile scaffold for drug development. The molecular formula is , and it possesses unique properties attributed to the pyrazole moiety, which can engage in hydrogen bonding and π-π interactions with biological macromolecules.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. These interactions can modulate enzyme activity and influence various signaling pathways. Notably, the compound has been investigated for its potential as an antimicrobial agent and anticancer therapeutic :
- Antimicrobial Activity : Research indicates that compounds with pyrazole structures can exhibit significant antimicrobial properties by disrupting bacterial cell walls or inhibiting key metabolic pathways .
- Anticancer Properties : The compound has shown promise in inhibiting cancer cell proliferation through mechanisms that may involve apoptosis induction or cell cycle arrest .
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
A study evaluated the anticancer effects of this compound on human cancer cell lines. Results indicated that the compound effectively reduced cell viability in a dose-dependent manner, suggesting its potential as a chemotherapeutic agent. The study highlighted the importance of structural modifications to enhance potency and selectivity against cancer cells .
Case Study: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of this compound against pathogenic bacteria. The compound demonstrated significant inhibitory effects on gram-positive and gram-negative bacteria, showcasing its potential as a lead compound for developing new antibiotics .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies have shown that modifications to the pyrazole ring and ester group can significantly influence the biological activity of this compound. For instance, substituting different groups on the pyrazole ring has been linked to enhanced antimicrobial and anticancer activities. This highlights the importance of optimizing chemical structures to improve therapeutic efficacy .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of methyl 2-(1H-pyrazol-1-yl)propanoate to achieve high yield and purity?
Methodological Answer:
- Reaction Conditions : Use reflux with xylene or toluene as solvents (25–30 hours) to ensure complete reaction progression. Catalytic amounts of acids/bases may enhance nucleophilic substitution at the pyrazole N1 position .
- Purification : Recrystallize the crude product from methanol or ethanol to remove unreacted precursors. Monitor purity via HPLC (C18 column, acetonitrile/water gradient) .
- Yield Optimization : Conduct fractional factorial experiments to identify critical parameters (e.g., solvent polarity, temperature, stoichiometry of pyrazole and methyl propanoate derivatives) .
Q. What analytical techniques are recommended for characterizing this compound?
Methodological Answer:
- Structural Confirmation : Use -NMR and -NMR to verify the ester carbonyl (δ ~170 ppm) and pyrazole proton environments (δ 7.5–8.5 ppm for aromatic protons) .
- Purity Assessment : Employ HPLC with UV detection (λ = 210–260 nm) and LC-MS for mass confirmation (expected [M+H] = 169.1) .
- Functional Group Analysis : FTIR spectroscopy to identify ester C=O stretches (~1740 cm) and pyrazole ring vibrations (~1500 cm) .
Q. How should researchers assess the stability of this compound under varying storage and reaction conditions?
Methodological Answer:
- Thermal Stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures .
- Hydrolytic Stability : Incubate the compound in buffered solutions (pH 3–10) at 25–60°C and monitor degradation via HPLC .
- Light Sensitivity : Expose samples to UV-Vis light (300–800 nm) and track changes using spectroscopic methods .
Advanced Research Questions
Q. What computational methods are effective in predicting the reactivity of this compound in novel reactions?
Methodological Answer:
- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states for nucleophilic substitutions or cycloadditions involving the pyrazole ring .
- Reaction Pathway Screening : Apply automated reaction path search algorithms (e.g., GRRM or AFIR) to identify low-energy pathways for functionalization at the ester or pyrazole groups .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics using force fields parameterized for polar aprotic solvents (e.g., DMSO or acetonitrile) .
Q. How can researchers resolve contradictions in experimental data related to reaction mechanisms involving this compound?
Methodological Answer:
- Factorial Design of Experiments : Systematically vary reaction parameters (e.g., temperature, catalyst loading) to isolate confounding factors .
- Cross-Validation with Computational Models : Compare experimental kinetic data with DFT-calculated activation energies to validate proposed mechanisms .
- Isotopic Labeling : Use - or -labeled derivatives to trace bond formation/cleavage during reactions .
Q. What novel applications exist for this compound in materials science or coordination chemistry?
Methodological Answer:
- Polymer Precursors : Explore its use as a monomer in polyesters or polyamides via transesterification or amidation reactions .
- Ligand Design : Synthesize transition metal complexes (e.g., with Cu or Pd) and study their catalytic activity in cross-coupling reactions .
- Surface Functionalization : Graft the compound onto silica nanoparticles or metal-organic frameworks (MOFs) for controlled release applications .
Properties
IUPAC Name |
methyl 2-pyrazol-1-ylpropanoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-6(7(10)11-2)9-5-3-4-8-9/h3-6H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHMXKYNLPIQAGJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)N1C=CC=N1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40601934 | |
Record name | Methyl 2-(1H-pyrazol-1-yl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40601934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100554-34-5 | |
Record name | Methyl 2-(1H-pyrazol-1-yl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40601934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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